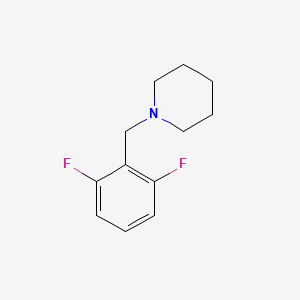

1-(2,6-difluorobenzyl)piperidine

Description

1-(2,6-Difluorobenzyl)piperidine is a piperidine derivative featuring a benzyl group substituted with fluorine atoms at the 2- and 6-positions. This compound is notable for its role as an intermediate in pharmaceutical synthesis, particularly in the production of rufinamide, an antiepileptic drug . Its molecular weight is 299.19 g/mol, with a purity of 95% in commercial preparations . The presence of fluorine atoms enhances metabolic stability and influences binding interactions with biological targets, making it a scaffold of interest in medicinal chemistry .

Properties

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N/c13-11-5-4-6-12(14)10(11)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCINSQFYCYSWDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

(a) TAK-385 (Relugolix Precursor)

- Structure: Contains a 2,6-difluorobenzyl group linked to a pyrimidine-piperidine core, with additional methoxy and dimethylamino substituents.

- Pharmacology : Acts as a potent GnRH antagonist with reduced cytochrome P450 inhibition compared to analogs like sufugolix. This property minimizes drug-drug interactions, a critical advantage in oncology applications .

- Key Difference : Unlike 1-(2,6-difluorobenzyl)piperidine, TAK-385’s complex heterocyclic system enables high receptor specificity for GnRH, whereas the simpler this compound lacks intrinsic hormonal activity and is primarily a synthetic intermediate .

(b) 1-(2-Chlorobenzyl)-3,5-dimethyl-2,6-diphenylpiperidine

(c) AChE Inhibitors (Compounds 14a and 20b)

- Structure : Compound 20b (7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one) shares the 2,6-difluorobenzyl motif but incorporates a spirocyclic system.

- Pharmacology : These derivatives exhibit acetylcholinesterase (AChE) inhibition comparable to donepezil, a standard Alzheimer’s therapy. Molecular docking studies suggest the 2,6-difluorobenzyl group enhances binding to the AChE peripheral anionic site .

- Key Difference : The spirocyclic framework in 20b improves target selectivity over the simpler piperidine scaffold of this compound, which lacks intrinsic AChE activity without additional functionalization .

(b) Glutarimide Precursors

1-(4-Chlorophenyl)piperidine-2,6-dione, synthesized using ZnCl₂ catalysis, demonstrates the importance of electron-withdrawing substituents (e.g., chlorine) in stabilizing reactive intermediates. In contrast, fluorine’s smaller atomic radius allows for tighter packing in crystalline structures, as seen in this compound derivatives .

Data Table: Comparative Analysis of Key Compounds

Key Notes on Substituent Effects

Fluorine vs. Chlorine : Fluorine’s electronegativity and small size improve metabolic stability and crystallinity, whereas chlorine’s larger size enhances lipophilicity but may hinder enzymatic interactions .

Spirocyclic vs. Linear Frameworks : Spirocyclic systems (e.g., Compound 20b) enhance target selectivity over linear piperidines, which require additional functionalization for activity .

Synthetic Optimization: Substituents like methoxy or dimethylamino groups (e.g., TAK-385) fine-tune pharmacokinetics but complicate synthesis compared to simpler difluorobenzyl derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,6-difluorobenzyl)piperidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2,6-difluorobenzyl chloride and piperidine derivatives under basic conditions. Key steps include:

-

Reagent Preparation : Use anhydrous solvents (e.g., DMF or toluene) to minimize hydrolysis .

-

Temperature Control : Maintain reflux conditions (~110–120°C) for 12–24 hours to ensure complete conversion .

-

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the hydrochloride salt .

-

Yield Optimization : Adjust molar ratios (e.g., 1:1.2 piperidine to benzyl chloride) and use catalytic KI to enhance reactivity .

Synthetic Route Solvent Reaction Time Yield Nucleophilic substitution (DMF) DMF 24 hours 65–75% Continuous flow synthesis Toluene 2 hours 80–85%

Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns. The benzylic CH group appears as a singlet at δ 3.8–4.2 ppm, while piperidine protons show splitting patterns between δ 2.5–3.5 ppm .

- Mass Spectrometry : ESI-MS in positive mode typically displays [M+H] at m/z 226.1 (free base) or 299.2 (dihydrochloride) .

- X-ray Crystallography : Analyze crystal packing and chair conformation of the piperidine ring. For example, monoclinic systems (space group P2/c) with unit cell parameters a = 9.45 Å, b = 10.96 Å, c = 12.17 Å, β = 93.2° are common .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to the piperidine ring or fluorobenzyl group for enhanced biological activity?

- Methodological Answer :

-

Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) to the benzyl ring to improve receptor binding affinity. For example, replacing fluorine with chlorine increases lipophilicity (logP from 2.1 to 2.8) but may reduce solubility .

-

Piperidine Modifications : Compare N-methylation (reduces basicity) versus sp-hybridized amines (enhances conformational rigidity). SAR data for analogs show IC values ranging from 2.9 μM (HepG2 cells) to >10 μM (HeLa cells) .

Analog Substituent Biological Activity (IC) Parent compound 2,6-difluorobenzyl 2.9 μM (HepG2) 4-Chloro derivative 2,6-dichlorobenzyl 1.7 μM (HepG2) N-Methylated Piperidine N-CH >10 μM (HeLa)

Q. What experimental strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound derivatives?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes. For instance, low oral bioavailability (<20%) may arise from rapid glucuronidation .

- Prodrug Design : Introduce ester moieties (e.g., acetyl) to mask polar groups and improve membrane permeability. Hydrolysis in plasma releases the active compound .

- Species-Specific Metabolism : Compare murine vs. human CYP450 enzyme interactions. For example, murine CYP3A4 may metabolize the compound 3× faster than human isoforms .

Q. How does crystallographic data inform conformational analysis of this compound derivatives?

- Methodological Answer :

- Chair Conformation Analysis : X-ray data reveal the piperidine ring adopts a chair conformation, with the benzyl group equatorial to minimize steric strain .

- Intermolecular Interactions : Fluorine atoms participate in C–H···F hydrogen bonds (2.8–3.2 Å), stabilizing crystal packing .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Acid-Base Extraction : Partition between dichloromethane (organic) and 1M HCl (aqueous) to isolate the hydrochloride salt .

- HPLC Purification : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) for >95% purity .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT). The fluorobenzyl group shows π-π stacking with Phe234 (binding energy: -8.2 kcal/mol) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS). RMSD values <2.0 Å indicate stable binding .

Q. What are the key stability challenges for this compound under physiological conditions, and how can they be mitigated?

- Methodological Answer :

- Hydrolysis Resistance : The compound is stable at pH 7.4 (PBS buffer, 37°C) for 48 hours but degrades at pH <3 (half-life: 6 hours) .

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation (UV-Vis monitoring shows 10% degradation after 72 hours under light) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.